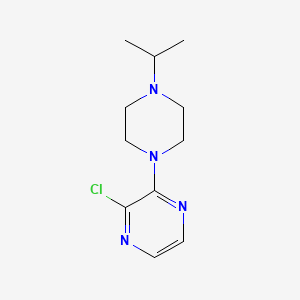
2-氯-3-(4-异丙基哌嗪-1-基)吡嗪
描述
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is a useful research compound. Its molecular formula is C11H17ClN4 and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
2-氯-3-(4-异丙基哌嗪-1-基)吡嗪: 衍生物因其潜在的抗菌活性而被研究。吡咯并吡嗪骨架,是该化合物结构的一部分,已被证明对多种微生物菌株有效。 该化合物可用于开发针对耐药菌株更有效的抗菌药物 .
抗炎和镇痛应用
该化合物的结构特征表明其具有潜在的抗炎和镇痛特性。 研究表明,吡咯并吡嗪衍生物可以调节炎症通路,为开发新的抗炎和止痛药物提供了有希望的途径 .
抗肿瘤和抗癌特性
研究表明吡咯并吡嗪衍生物具有抗肿瘤和抗癌活性。2-氯-3-(4-异丙基哌嗪-1-基)吡嗪可能在合成抑制癌细胞生长和增殖的新化合物中起关键作用,这可能导致新的癌症治疗方法 .
激酶抑制
激酶抑制剂在各种疾病(包括癌症)的治疗中至关重要。 该化合物的吡咯并吡嗪核心与激酶抑制活性相关,使其成为开发新型激酶抑制剂的有价值的候选者 .
抗病毒应用
该化合物的衍生物在抗病毒研究中显示出希望。 它们干扰病毒复制的能力使它们成为创建新的抗病毒药物的潜在候选者,特别是在新出现的病毒性疾病面前 .
药物发现和药物化学
作为一种多功能支架,2-氯-3-(4-异丙基哌嗪-1-基)吡嗪是药物发现中一个有吸引力的目标。 其结构多样性允许合成各种具有生物活性的化合物,使其成为药物化学研究中一个重要的分子 .
神经保护作用
针对神经退行性疾病的研究已经确定了吡咯并吡嗪衍生物的潜在神经保护作用。 该化合物可以帮助开发保护神经细胞免受损伤或退化的治疗方法 .
心血管治疗
具有吡咯并吡嗪结构的化合物与心血管益处相关。 它们可能通过作用于各种心血管靶点,在开发针对心脏病的新治疗方法中发挥作用 .
作用机制
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, have exhibited a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, antiviral activities, and kinase inhibition .
Biochemical Pathways
Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may interact with pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生化分析
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response .
Metabolic Pathways
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
属性
IUPAC Name |
2-chloro-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)11-10(12)13-3-4-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJRJTYXGBMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)
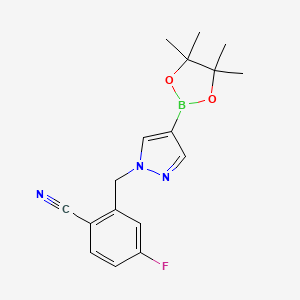

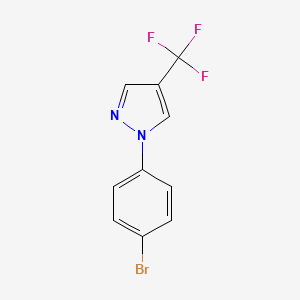
![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)


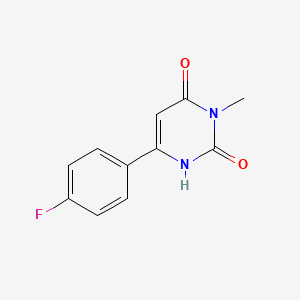
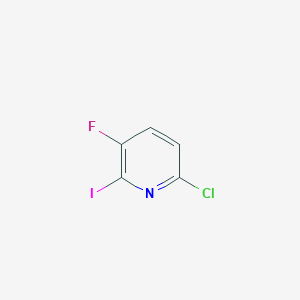
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
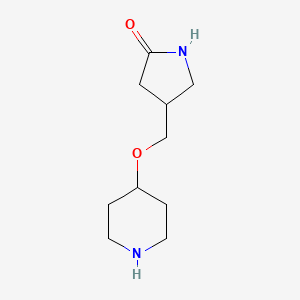
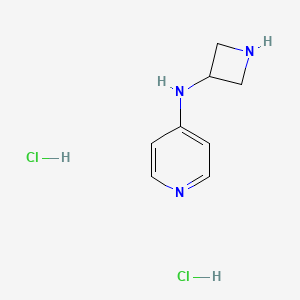
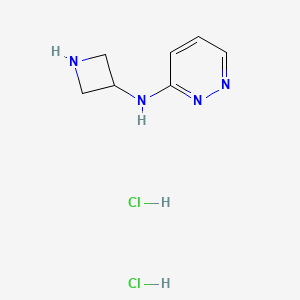
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
